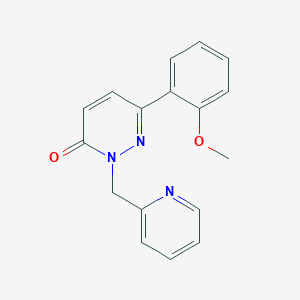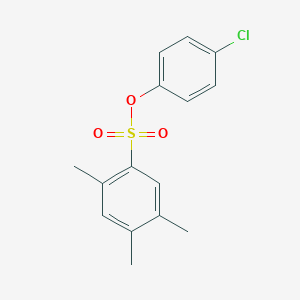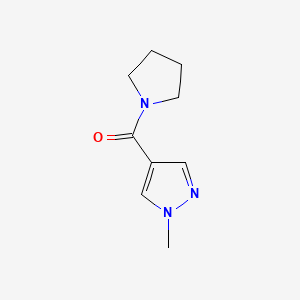
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, also known as MPP, is a pyridazinone-based compound that has been studied for its potential applications in scientific research. MPP has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various compounds on biological systems.
科学研究应用
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has been used in a variety of scientific research applications, such as studies of the effects of various compounds on biological systems. It has also been used to investigate the effects of various compounds on the development and function of cells, as well as to study the effects of drugs on the nervous system. In addition, this compound has been used to study the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on the metabolism of cells.
作用机制
The mechanism of action of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is not yet fully understood, but it is believed to act as an agonist at certain receptors in the body. It is thought to interact with various receptors in the brain, including serotonin, dopamine, and norepinephrine receptors. In addition, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase, and to affect the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have an antidepressant effect in animal studies, as well as to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have an effect on the metabolism of certain drugs, as well as to possess neuroprotective properties. In addition, it has been found to have an effect on the development and function of cells, as well as to have an effect on the immune system.
实验室实验的优点和局限性
The use of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized from commercially available starting materials. In addition, it has a wide range of biochemical and physiological effects, and can be used to study the effects of various compounds on biological systems. However, there are some limitations to its use in laboratory experiments. It is not well-understood how this compound interacts with various receptors in the body, and its mechanism of action is not yet fully understood. In addition, there is a lack of information on the long-term effects of this compound on biological systems.
未来方向
There are several potential future directions for research on 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. Further research is needed to better understand its mechanism of action and its interactions with various receptors in the body. In addition, studies are needed to investigate the long-term effects of this compound on biological systems. Furthermore, research is needed to investigate the potential therapeutic applications of this compound, such as its use in the treatment of depression, anxiety, and other mental health disorders. Finally, research is needed to explore the potential applications of this compound in other areas, such as its use in the treatment of various diseases.
合成方法
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be synthesized from commercially available starting materials, such as 2-methoxyphenylacetonitrile and 2-aminopyridine. The reaction of these starting materials is carried out in the presence of an acid catalyst, such as hydrochloric acid, to form the desired pyridazinone-based compound. The reaction is typically carried out at room temperature, and the product can be purified by recrystallization.
属性
IUPAC Name |
6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-8-3-2-7-14(16)15-9-10-17(21)20(19-15)12-13-6-4-5-11-18-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADZMQUPNOHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)
![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)
![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)